molecular formula C15H21N3 B3796663 2-(5-isobutyl-4-phenyl-1H-imidazol-1-yl)ethanamine

2-(5-isobutyl-4-phenyl-1H-imidazol-1-yl)ethanamine

Cat. No.: B3796663
M. Wt: 243.35 g/mol
InChI Key: BUMDMQOKSXARDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-isobutyl-4-phenyl-1H-imidazol-1-yl)ethanamine is a compound that belongs to the class of imidazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .

Chemical Reactions Analysis

2-(5-isobutyl-4-phenyl-1H-imidazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

2-(5-isobutyl-4-phenyl-1H-imidazol-1-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-(5-isobutyl-4-phenyl-1H-imidazol-1-yl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

2-(5-isobutyl-4-phenyl-1H-imidazol-1-yl)ethanamine can be compared to other imidazole-containing compounds such as:

These compounds share the imidazole core but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

2-[5-(2-methylpropyl)-4-phenylimidazol-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-12(2)10-14-15(13-6-4-3-5-7-13)17-11-18(14)9-8-16/h3-7,11-12H,8-10,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMDMQOKSXARDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=CN1CCN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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